
Edrophonium chloride
概要
説明
Edrophonium chloride (C₁₀H₁₆ClNO; molecular weight: 201.69) is a short-acting, reversible acetylcholinesterase (AChE) inhibitor . It exists as a white crystalline powder with high solubility in water and ethanol but poor solubility in ether or acetic anhydride . Its rapid onset (30–60 seconds) and short duration of action (10–20 minutes) make it particularly valuable in clinical diagnostics, especially for myasthenia gravis (MG), a neuromuscular disorder characterized by autoantibodies against nicotinic acetylcholine receptors (AChRs) . By inhibiting AChE, edrophonium increases synaptic acetylcholine levels, enhancing neuromuscular transmission and transiently alleviating muscle weakness in MG patients . It is also used to reverse non-depolarizing neuromuscular blockers post-surgery .
準備方法
Synthetic Routes and Reaction Conditions: Edrophonium chloride is synthesized by reacting 3-dimethylaminophenol with ethyl bromide, forming ethyl(3-hydroxyphenyl)dimethylammonium bromide. The bromine atom is then replaced with a chlorine atom by reacting it with silver chloride, yielding this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions: Edrophonium chloride primarily undergoes substitution reactions due to the presence of the ethyl and dimethylammonium groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like silver chloride for halogen exchange.
Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate.
Reduction Reactions: Involve reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield halogenated derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
科学的研究の応用
Edrophonium chloride has a wide range of applications in scientific research:
作用機序
Edrophonium chloride exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, enhancing cholinergic transmission. This action is particularly beneficial in conditions like myasthenia gravis, where acetylcholine receptors are compromised .
類似化合物との比較
Pharmacological and Clinical Profiles
A comparative analysis of edrophonium chloride with other AChE inhibitors and neuromuscular agents is outlined below:
Key Findings:
- Potency: Edrophonium (Ki = 0.2 µM) is less potent than ambenonium dichloride (Ki ~0.05–0.1 µM) but more potent than BW284c51 (Ki ~0.5 µM) .
- Clinical Utility: Edrophonium’s rapid action distinguishes it from long-acting agents like neostigmine or ambenonium, which are used for sustained treatment rather than diagnostics .
- Mechanistic Differences: Unlike echothiophate (irreversible) or ambenonium (non-competitive), edrophonium binds reversibly to AChE’s catalytic site, enabling precise, short-term effects .
Structural and Functional Contrasts
- Edrophonium vs. Quaternary Ammonium Compounds : Edrophonium’s quaternary ammonium structure limits blood-brain barrier penetration, minimizing central nervous system effects. Tertiary amines like physostigmine, in contrast, exhibit CNS activity .
- Edrophonium vs. Organophosphates: Echothiophate forms covalent bonds with AChE, causing irreversible inhibition, whereas edrophonium’s effects are transient and easily titrated .
Adverse Effects and Drug Interactions
- Side Effects: Edrophonium’s cholinergic effects (e.g., bradycardia, muscle cramps) are milder and shorter-lived than those of neostigmine or ambenonium due to its rapid clearance .
- Drug Interactions : Anticholinergics (e.g., atropine) counteract edrophonium’s side effects, while β-blockers or succinylcholine may exacerbate bradycardia .
Research and Development
Recent studies highlight the development of bis-isoquinolinium inhibitors, which outperform edrophonium in dual AChE/BChE inhibition but remain less potent than ambenonium . These compounds represent a promising avenue for MG therapy, though edrophonium retains irreplaceable diagnostic utility due to its pharmacokinetic profile .
生物活性
Edrophonium chloride is a reversible inhibitor of acetylcholinesterase (AChE), primarily known for its role in diagnosing conditions like myasthenia gravis. Its biological activity is characterized by its ability to increase the concentration of acetylcholine at the neuromuscular junction, thereby enhancing neurotransmission. This article explores the compound's mechanism of action, pharmacokinetics, clinical applications, and associated case studies.
This compound works by competitively inhibiting AChE, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By preventing this breakdown, edrophonium increases acetylcholine levels, which enhances stimulation of nicotinic acetylcholine receptors located on muscle fibers. This action leads to improved muscle contraction and strength, particularly in patients with neuromuscular disorders.
Key Parameters:
- Ki Values: Inhibition constants (Ki) for AChE activity are reported as follows:
- Human red blood cells: 0.2 μM
- Calf forebrain: 0.2 μM
- Octopus brain: 0.4 μM
- IC50 Values: The half-maximal inhibitory concentration (IC50) values are:
Pharmacokinetics
Edrophonium is rapidly absorbed and reaches peak effects within 30 to 60 seconds post-injection, with a duration of action lasting approximately 10 minutes. The pharmacokinetic profile includes:
Parameter | Value |
---|---|
Volume of Distribution | 1.6 ± 0.4 L/kg (Adults) |
Elimination Half-life | 33 to 110 minutes |
Route of Elimination | Primarily renal (67% excreted in urine) |
Protein Binding | Not available |
The compound exhibits limited ability to cross the blood-brain barrier due to its hydrophilic nature .
Clinical Applications
This compound is primarily used in the diagnosis of myasthenia gravis through the edrophonium test, where a rapid improvement in muscle strength upon administration indicates a positive diagnosis. The standard procedure involves administering an initial dose of 2 mg IV, followed by an additional dose if necessary .
Case Studies
-
Overdose Case Report :
A notable case involved a 73-year-old female who accidentally received a fifteen-fold overdose of this compound during a diagnostic test for myasthenia gravis. The patient exhibited severe symptoms including respiratory arrest but was successfully resuscitated after administration of atropine and epinephrine. This case highlights the potential risks associated with high doses and underscores the need for monitoring during administration . -
Blepharospasm Study :
A double-blind study investigated the use of edrophonium in patients with blepharospasm. Results indicated that edrophonium significantly amplified symptoms in affected patients compared to controls, suggesting its utility in diagnosing this condition as well .
Research Findings
Recent studies have reaffirmed edrophonium's effectiveness in diagnosing neuromuscular disorders while also exploring its broader implications:
- Myasthenia Gravis Testing : In a cohort study involving over 300 patients, edrophonium was shown to provide immediate feedback on muscle strength, aiding in quicker diagnosis .
- Potential for Other Conditions : Research is ongoing into its effects on other neuromuscular conditions beyond myasthenia gravis, including blepharospasm and hemifacial spasms .
Q & A
Q. Basic: How can researchers experimentally confirm Edrophonium chloride's mechanism as a reversible acetylcholinesterase (AChE) inhibitor in vitro?
Methodological Answer:
To confirm its reversible AChE inhibition, perform enzyme kinetics assays using spectrophotometry to measure substrate hydrolysis rates (e.g., acetylthiocholine). Compare reaction velocities with and without this compound. Reversibility can be demonstrated by dialysis or dilution assays, where enzyme activity recovers after inhibitor removal. UV-Vis spectroscopy (at 1:20,000 dilution in 0.1 M HCl) ensures compound integrity .
Q. Advanced: What experimental design considerations are critical when combining this compound with atropine in neuromuscular studies?
Methodological Answer:
Key considerations include:
- Pharmacokinetic Synergy: Stagger administration timing to account for Edrophonium’s rapid onset (2–10 minutes) and atropine’s delayed muscarinic blockade.
- Dose Optimization: Use dose-response curves to minimize false negatives from excessive atropine masking Edrophonium’s effects.
- Control Groups: Include sham-treated and single-agent cohorts to isolate interaction effects.
- Statistical Power: Ensure adequate sample sizes (e.g., ≥6 animals/group) to detect subtle neuromuscular changes .
Q. Basic: What analytical methods are recommended for quantifying this compound in biological samples?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (λ = 270–280 nm) is optimal. Validate the method using calibration curves (1–100 µg/mL range) and internal standards. For tissue samples, employ liquid-liquid extraction with acetonitrile to minimize matrix interference. Confirm specificity via spectral comparison with reference standards .
Q. Advanced: How can researchers resolve contradictions in reported therapeutic efficacy of this compound across studies?
Methodological Answer:
Conduct a systematic review with meta-analysis to assess heterogeneity sources:
- Study Design: Compare in vitro vs. in vivo models, noting bioavailability differences (e.g., blood-brain barrier penetration).
- Dosage Variability: Normalize efficacy metrics to dose/kg or plasma concentration.
- Confounding Factors: Adjust for co-administered agents (e.g., atropine) or disease models (e.g., myasthenia gravis vs. Alzheimer’s).
Use funnel plots to evaluate publication bias .
Q. Basic: What controls are essential when assessing this compound’s effect on neuromuscular transmission?
Methodological Answer:
- Negative Controls: Include untreated tissues or AChE-deficient preparations.
- Positive Controls: Use established AChE inhibitors (e.g., neostigmine).
- Vehicle Controls: Account for solvent effects (e.g., saline or DMSO).
- Sham Procedures: For in vivo studies, simulate surgical interventions to isolate pharmacological effects .
Q. Advanced: How can researchers optimize this compound administration in animal models to reduce variability?
Methodological Answer:
- Route-Specific Protocols: Intravenous injection ensures rapid bioavailability; intraperitoneal routes require dose adjustments for first-pass metabolism.
- Temporal Consistency: Administer at fixed circadian times to control for diurnal physiological fluctuations.
- Dose-Response Curves: Establish ED₅₀ values using nonlinear regression models (e.g., log[inhibitor] vs. response).
- Monitoring: Use telemetry for real-time vital signs (e.g., heart rate) to detect cholinergic excess .
Q. Basic: How should researchers interpret discrepancies between in vitro and in vivo data on Edrophonium’s cholinergic effects?
Methodological Answer:
In vitro models lack metabolic clearance and tissue distribution factors. For example, Edrophonium’s short half-life in vivo (∼1–2 hours) may underrepresent sustained AChE inhibition observed in vitro. Use physiologically based pharmacokinetic (PBPK) modeling to bridge these gaps, incorporating parameters like plasma protein binding and renal excretion .
Q. Advanced: What steps ensure purity and stability during this compound synthesis?
Methodological Answer:
- Purification: Employ recrystallization from ethanol-water mixtures (1:2 ratio) and validate via melting point analysis (mp: 161–163°C).
- Spectroscopic Validation: Confirm structure using UV (λ_max = 272 nm in 0.1 M HCl) and FT-IR (C-O stretch at 1240 cm⁻¹).
- Stability Testing: Store lyophilized powder at -20°C; avoid aqueous solutions >24 hours to prevent hydrolysis .
Q. Basic: How should researchers document experimental protocols involving this compound for reproducibility?
Methodological Answer:
- Detailed SOPs: Specify reagent sources (e.g., USP-grade Edrophonium), equipment calibration (e.g., spectrophotometer wavelength accuracy), and environmental conditions (e.g., 25°C incubation).
- Data Transparency: Publish raw datasets (e.g., enzyme kinetics curves) in supplementary materials.
- Ethical Compliance: Adhere to ARRIVE guidelines for animal studies, including randomization and blinding protocols .
Q. Advanced: What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
Methodological Answer:
- Nonlinear Regression: Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients.
- ANOVA with Post Hoc Tests: Compare multiple doses using Tukey’s HSD to control Type I errors.
- Survival Analysis: For longitudinal studies, apply Kaplan-Meier curves to assess time-to-effect differences .
特性
Key on ui mechanism of action |
Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects. |
---|---|
CAS番号 |
116-38-1 |
分子式 |
C10H16NO+ |
分子量 |
166.24 g/mol |
IUPAC名 |
ethyl-(3-hydroxyphenyl)-dimethylazanium |
InChI |
InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1 |
InChIキー |
VWLHWLSRQJQWRG-UHFFFAOYSA-O |
SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] |
正規SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O |
外観 |
Solid powder |
melting_point |
162-163 |
Key on ui other cas no. |
116-38-1 |
物理的記述 |
Liquid |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
116-38-1 (cloride) 302-83-0 (bromide salt/solvate) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Appreciable as liquid hydrochloride salt 4.86e-02 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bromide, Edrophonium Chloride, Edrophonium Edrophonium Edrophonium Bromide Edrophonium Chloride Edroponium Tensilon |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。